Ethyl 4-oxo-6-phenyl-2-[4-(2-pyrimidinyl)piperazino]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
CAS No.:
Cat. No.: VC16381961
Molecular Formula: C21H24N6O3
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N6O3 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | ethyl 6-oxo-4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C21H24N6O3/c1-2-30-19(29)16-17(15-7-4-3-5-8-15)24-21(25-18(16)28)27-13-11-26(12-14-27)20-22-9-6-10-23-20/h3-10,16-17H,2,11-14H2,1H3,(H,24,25,28) |
| Standard InChI Key | SSORFDQKYNLYPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight are not listed in the results, similar compounds typically have molecular weights in the range of 300–500 g/mol.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the tetrahydropyrimidine core:
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Cyclocondensation reactions using urea or thiourea with β-dicarbonyl compounds.
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Introduction of the piperazine group:
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Nucleophilic substitution or reductive amination with piperazine derivatives.
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Esterification:
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Reaction of carboxylic acid derivatives with ethanol under acidic conditions.
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Potential Applications
Compounds with similar structures often exhibit:
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Antimicrobial Activity:
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Effective against bacterial and fungal pathogens due to their ability to interfere with DNA synthesis or cell wall formation.
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Antitumor Properties:
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Targeting pyrimidine metabolism pathways critical for rapidly dividing cancer cells.
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Enzyme Inhibition:
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Acting as inhibitors for enzymes like dihydrofolate reductase or thymidylate synthase.
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Mechanism of Action
The piperazine and pyrimidine moieties are known to interact with biological targets via hydrogen bonding and π-π stacking interactions, enhancing binding affinity.
Research Findings
Although detailed studies on this specific compound are unavailable, related tetrahydropyrimidines have been extensively studied for their pharmacological potential. For example:
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